(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Catalog No.
S14401418
CAS No.
M.F
C10H12N6O3S
M. Wt
296.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)meth...

Product Name

(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

IUPAC Name

7-amino-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C10H12N6O3S

Molecular Weight

296.31 g/mol

InChI

InChI=1S/C10H12N6O3S/c1-4-12-14-15(13-4)2-5-3-20-9-6(11)8(17)16(9)7(5)10(18)19/h6,9H,2-3,11H2,1H3,(H,18,19)

InChI Key

KTSKNAZWQDHVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O

(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with the molecular formula C10H12N6O3SC_{10}H_{12}N_{6}O_{3}S and a molecular weight of 288.30 g/mol. This compound features a bicyclic structure that includes a thiadiazole moiety, contributing to its unique chemical properties. The presence of an amino group and a carboxylic acid functional group enhances its potential for biological activity and reactivity in various chemical environments .

Typical for molecules containing amino and carboxylic acid functional groups. These include:

  • Acid-base reactions: The carboxylic acid can donate a proton, making it reactive with bases.
  • Nucleophilic substitution: The amino group can act as a nucleophile, participating in substitution reactions.
  • Condensation reactions: The compound can react with other amines or alcohols to form amides or esters, respectively.

The specific reactivity will depend on the conditions and the presence of other reactants in the system.

Research indicates that (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibits significant biological activity, particularly as an antibacterial agent. Its structural features allow it to interact effectively with bacterial enzymes, potentially inhibiting their function. This compound has been investigated for its efficacy against various bacterial strains, showing promise in drug development for treating infections .

Several synthetic routes have been proposed for the preparation of (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid:

  • Multi-step synthesis: Involves the construction of the bicyclic core followed by functionalization at the 7-amino position.
  • Reactions involving tetrazole derivatives: The incorporation of the 5-methyl tetrazole moiety can be achieved through coupling reactions with appropriate precursors.
  • Use of protecting groups: Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive functional sites.

These methods require careful optimization to ensure high yields and purity of the final product .

The primary applications of (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lie in:

  • Pharmaceuticals: As a potential antibiotic agent.
  • Research: Used in studies related to bacterial resistance mechanisms and drug design.
  • Chemical synthesis: Serves as an intermediate in synthesizing more complex bioactive compounds.

Interaction studies have demonstrated that this compound can bind to specific bacterial enzymes, inhibiting their activity and thus preventing bacterial growth. These interactions are crucial for understanding its mechanism of action as an antibacterial agent. Further studies are needed to elucidate the full spectrum of its interactions at the molecular level, including potential off-target effects .

Several compounds share structural similarities with (6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-e ne - 2-carboxylic acid:

Compound NameStructureKey Features
7-Aminocephalosporanic AcidBicyclic core with amino and carboxylic groupsAntibiotic properties
(6R,7R)-7-AminocephalosporinSimilar bicyclic structureBroad-spectrum antibacterial activity
5-Methylthiadiazole DerivativeContains thiadiazole moietyPotential anti-inflammatory properties

The uniqueness of (6R,7R)-7-Amino - 3 - [(5 - methyl - 2H - tetrazol - 2 - yl) methyl] - 8 - oxo - 5 - thia - 1 - azabicyclo [4.2.0] oct - 2 - ene - 2 - carboxylic acid lies in its specific combination of functional groups and structural features that enhance its biological activity compared to these similar compounds .

XLogP3

-3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

296.06915944 g/mol

Monoisotopic Mass

296.06915944 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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